An In-depth Technical Guide to Methyl 3-ethynylbenzoate (CAS: 10602-06-9)
An In-depth Technical Guide to Methyl 3-ethynylbenzoate (CAS: 10602-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethynylbenzoate is a versatile bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a methyl ester and a terminal alkyne on a benzene ring, provides two reactive sites for a variety of chemical transformations. The ethynyl group, in particular, serves as a valuable handle for the introduction of molecular complexity through reactions such as the Sonogashira coupling, click chemistry, and various cyclization reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 3-ethynylbenzoate, with a focus on its practical utility for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and analytical characteristics of Methyl 3-ethynylbenzoate is essential for its effective use in research and development.
Key Properties
| Property | Value | Reference |
| CAS Number | 10602-06-9 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Off-white to brown solid | |
| Melting Point | 53.5-55 °C | |
| Boiling Point | 251.1 ± 23.0 °C (Predicted) | |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Spectroscopic Data
The structural elucidation of Methyl 3-ethynylbenzoate is confirmed by the following spectroscopic data:
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¹H NMR (400 MHz, CDCl₃): δ 8.17 (t, J = 1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (td, J = 7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H).[1]
Synthesis of Methyl 3-ethynylbenzoate
The most common and efficient method for the synthesis of Methyl 3-ethynylbenzoate is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]
Sonogashira Coupling: A Preferred Synthetic Route
The Sonogashira coupling offers a direct and high-yielding pathway to Methyl 3-ethynylbenzoate, typically starting from methyl 3-bromobenzoate and a protected or terminal alkyne. A common strategy involves the use of ethynyltrimethylsilane, followed by a deprotection step.
Detailed Experimental Protocol: Sonogashira Coupling
The following protocol is a representative example for the synthesis of Methyl 3-ethynylbenzoate:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
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Solvent and Base: Add anhydrous and degassed solvent, such as tetrahydrofuran (THF) or triethylamine. Triethylamine can often serve as both the solvent and the base.
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Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
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Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield methyl 3-((trimethylsilyl)ethynyl)benzoate.
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Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol. Add a base, for instance, potassium carbonate (2.0 eq), and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
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Final Purification: Neutralize the reaction mixture with a mild acid, remove the solvent under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, Methyl 3-ethynylbenzoate.
The Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Applications in Drug Discovery and Development
The rigid, linear geometry of the ethynyl group makes it an attractive linker in drug design, allowing for precise positioning of pharmacophoric groups. Methyl 3-ethynylbenzoate serves as a key building block for the synthesis of a variety of biologically active molecules. The introduction of a methyl group can also modulate the physicochemical and pharmacokinetic properties of a drug candidate.[4]
Role as a Versatile Intermediate
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Synthesis of Heterocycles: The alkyne functionality can participate in various cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in many approved drugs.
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Bioisosteric Replacement: The ethynylbenzoate moiety can act as a bioisostere for other aromatic or heteroaromatic systems, enabling the fine-tuning of a molecule's properties.
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Linker for PROTACs and Molecular Probes: The linear nature of the alkyne makes it an ideal component for constructing linkers in Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.
While specific examples of marketed drugs derived directly from Methyl 3-ethynylbenzoate are not prominently documented, its structural motifs are present in numerous compounds under investigation. For instance, derivatives of methyl 3-aminobenzoate, a close structural analog, have been identified as potent dual inhibitors of malate dehydrogenase (MDH1 and MDH2), highlighting the potential of this substitution pattern in targeting cancer metabolism.[5]
Safety and Handling
Methyl 3-ethynylbenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
Methyl 3-ethynylbenzoate is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its readily accessible reactive handles, the methyl ester and the terminal alkyne, allow for a wide range of chemical modifications. The Sonogashira coupling provides a robust and efficient method for its synthesis, enabling its incorporation into complex molecular architectures. As the demand for novel chemical entities continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase, making Methyl 3-ethynylbenzoate a key compound in the synthetic chemist's toolbox.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
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